molecular formula C14H14N2O2 B1665012 Hydratropic acid, p-(2-pyridinylamino)- CAS No. 76302-29-9

Hydratropic acid, p-(2-pyridinylamino)-

Cat. No. B1665012
CAS RN: 76302-29-9
M. Wt: 242.27 g/mol
InChI Key: AHBKHOGVLKUYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AD-1491 is a bioactive chemical.

Scientific Research Applications

Gas Hydrate Formation

Hydratropic acid derivatives, such as para-toluene sulfonic acid (p-TSA), have been explored for their hydrate promotion capabilities. This research is significant in the context of gas storage in hydrates, particularly for natural gas-hydrate formation. Hydrotropes, including p-TSA, show a substantial ability to solubilize non-polar compounds in water, which is crucial for enhancing gas storage capabilities of hydrates in industrial scale operations (Gnanendran & Amin, 2003).

Catalysis and Organic Synthesis

In the field of organic synthesis, hydratropic acid derivatives play a role in catalytic processes. For instance, pyridine–hydrazone ligands, which may include hydratropic acid analogues, have been used in palladium-catalyzed Suzuki–Miyaura cross-couplings. These ligands demonstrate high enantioselectivities, showing their effectiveness in asymmetric synthesis (Alvarez-Casao et al., 2016).

Synthesis of Biologically Active Compounds

Hydratropic acid derivatives have been utilized in the synthesis of various biologically active compounds. For example, derivatives have been evaluated for their inhibitory effects on enzymes and their cytotoxicity in vitro, as well as antineoplastic activity in vivo, particularly in the context of leukemia research (Liu et al., 1996).

Photophysical Studies

In photophysical studies, functional chromophores containing pyridine and hydratropic acid derivatives have been investigated. These studies involve examining fluorescence quantum yields and emissive lifetimes, contributing to our understanding of molecular electronics and photonics (Zucchero et al., 2006).

Antimicrobial Research

Hydratropic acid derivatives have been synthesized and tested for their antimicrobial activities. This includes the development of compounds with significant antibacterial and antifungal properties, which are important in the development of new pharmaceuticals and therapeutics (Patel, 2010).

properties

CAS RN

76302-29-9

Product Name

Hydratropic acid, p-(2-pyridinylamino)-

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-[4-(pyridin-2-ylamino)phenyl]propanoic acid

InChI

InChI=1S/C14H14N2O2/c1-10(14(17)18)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16)(H,17,18)

InChI Key

AHBKHOGVLKUYAT-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AD-1491;  AD1491;  AD1491

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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